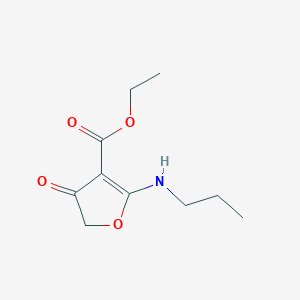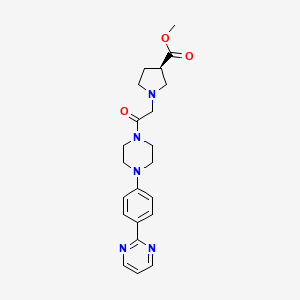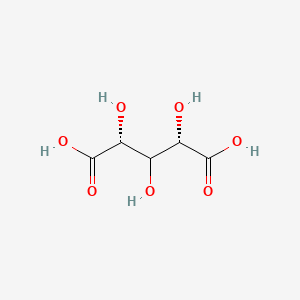
D-Xylaric Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-Xylaric Acid can be synthesized through the oxidation of xylose. One common method involves the use of nitric acid as an oxidizing agent. The reaction typically takes place under controlled conditions to ensure the complete oxidation of xylose to this compound . Another method involves the aerobic oxidation of xylose in water over platinum catalysts. This method is efficient and operates at low temperatures, achieving high yields of this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of xylose using platinum-based catalysts. The reaction is carried out in aqueous solutions under controlled pH and temperature conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
D-Xylaric Acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Nitric acid or platinum catalysts in aqueous solutions
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various reagents depending on the desired functional group.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized derivatives of this compound.
Applications De Recherche Scientifique
D-Xylaric Acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of D-Xylaric Acid involves its interaction with various molecular targets and pathways. For example, in neuroprotection, it may modulate oxidative stress and inflammation pathways. The compound’s effects are mediated through its interaction with proteins and enzymes involved in these pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Arabinaric Acid
- D-Arabinaric Acid
- Ribaric Acid
Uniqueness
D-Xylaric Acid is unique due to its specific structure and the types of reactions it undergoes. Its ability to form polyhydroxypolyamides distinguishes it from other similar compounds, making it valuable for industrial applications .
Propriétés
Formule moléculaire |
C5H8O7 |
|---|---|
Poids moléculaire |
180.11 g/mol |
Nom IUPAC |
(2S,4R)-2,3,4-trihydroxypentanedioic acid |
InChI |
InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)/t1?,2-,3+ |
Clé InChI |
NPTTZSYLTYJCPR-MZJVJLTCSA-N |
SMILES isomérique |
[C@@H](C([C@@H](C(=O)O)O)O)(C(=O)O)O |
SMILES canonique |
C(C(C(=O)O)O)(C(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,5R,8AS)-1-ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid](/img/structure/B15206755.png)
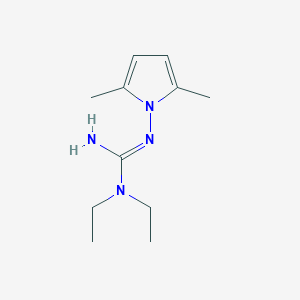
![3-Cyclopentyl-1-ethyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15206762.png)
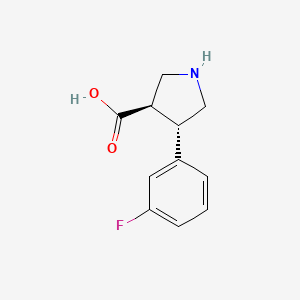

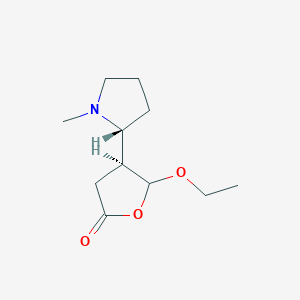
![N-(5-(tert-Butyl)-2-methoxyphenyl)-3-(5,7-dimethyl-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B15206800.png)
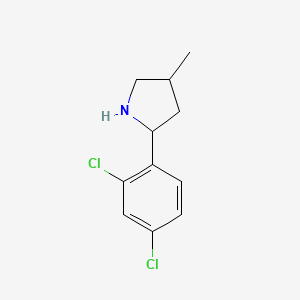
![1H-Pyrrole-2,5-dione, 1-[2-(4-chlorophenyl)ethyl]-](/img/structure/B15206821.png)
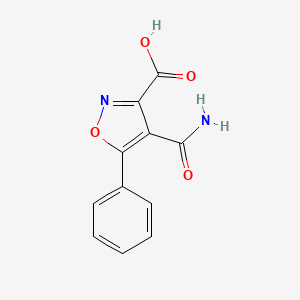
![1-(6-(Difluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206844.png)
